

# Pharmacokinetics of TOS-358 in Animal Models: A Technical Overview

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## Compound of Interest

Compound Name: As-358

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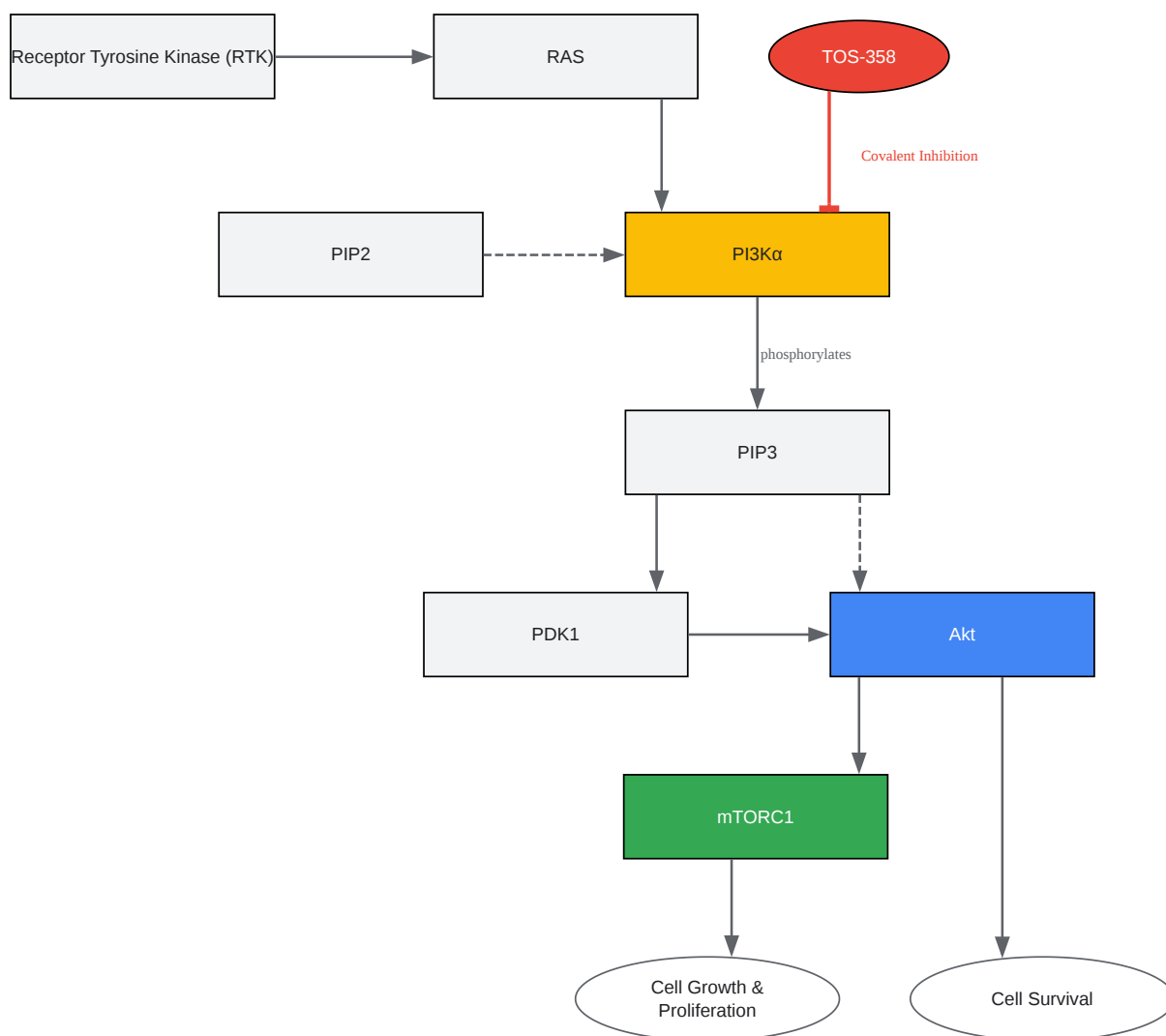
For Researchers, Scientists, and Drug Development Professionals

## Introduction

TOS-358 is an investigational, orally bioavailable small molecule that acts as a covalent inhibitor of the alpha isoform of the phosphoinositide 3-kinase (PI3K $\alpha$ ) catalytic subunit.[1] Developed by Totus Medicines, TOS-358 is engineered to selectively target and irreversibly bind to both wild-type and mutated forms of PI3K $\alpha$ , leading to profound and sustained inhibition of the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is a frequent driver in various solid tumors, making PI3K $\alpha$  a compelling target for anticancer therapies. Preclinical studies have positioned TOS-358 as a promising candidate with a potentially superior efficacy and safety profile compared to non-covalent PI3K $\alpha$  inhibitors.[2][3] This technical guide provides a comprehensive overview of the publicly available information on the pharmacokinetics of TOS-358 in animal models, including its mechanism of action, qualitative summaries of preclinical studies, and relevant signaling pathways.

## Mechanism of Action and Signaling Pathway

TOS-358 covalently binds to the PI3K $\alpha$  enzyme, which is a key component of the PI3K/Akt/mTOR signaling cascade. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. By forming a covalent bond, TOS-358 achieves durable and near-complete inhibition of PI3K $\alpha$  activity.[2][3] This sustained target engagement is believed to overcome the rapid pathway reactivation that can limit the efficacy of reversible inhibitors.[4]



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**Diagram 1:** PI3K/Akt/mTOR Signaling Pathway Inhibition by TOS-358.

## Preclinical Pharmacokinetics in Animal Models

While specific quantitative pharmacokinetic parameters for TOS-358 are not publicly available, preclinical studies have been conducted in multiple animal models, including mice, rats, and dogs.<sup>[2][3]</sup> These studies have been crucial in establishing the safety and efficacy profile of the compound, leading to its advancement into clinical trials.<sup>[2]</sup>

### Data Presentation

Detailed quantitative pharmacokinetic data from preclinical studies of TOS-358 have not been disclosed in the public domain. The following tables are structured to present such data once it becomes available.

Table 1: Single-Dose Pharmacokinetic Parameters of TOS-358 in Mice

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL )	t1/2 (hr)	Bioavailability (%)
Data not publicly available	Oral	N/A	N/A	N/A	N/A	N/A

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

Table 2: Single-Dose Pharmacokinetic Parameters of TOS-358 in Rats

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL )	t1/2 (hr)	Bioavailability (%)
Data not publicly available	Oral	N/A	N/A	N/A	N/A	N/A

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

Table 3: Single-Dose Pharmacokinetic Parameters of TOS-358 in Dogs

Dose (mg/kg)	Route	Cmax (ng/mL)	Tmax (hr)	AUC (ng*hr/mL )	t1/2 (hr)	Bioavailability (%)
Data not publicly available	Oral	N/A	N/A	N/A	N/A	N/A

| Data not publicly available | IV | N/A | N/A | N/A | N/A | N/A |

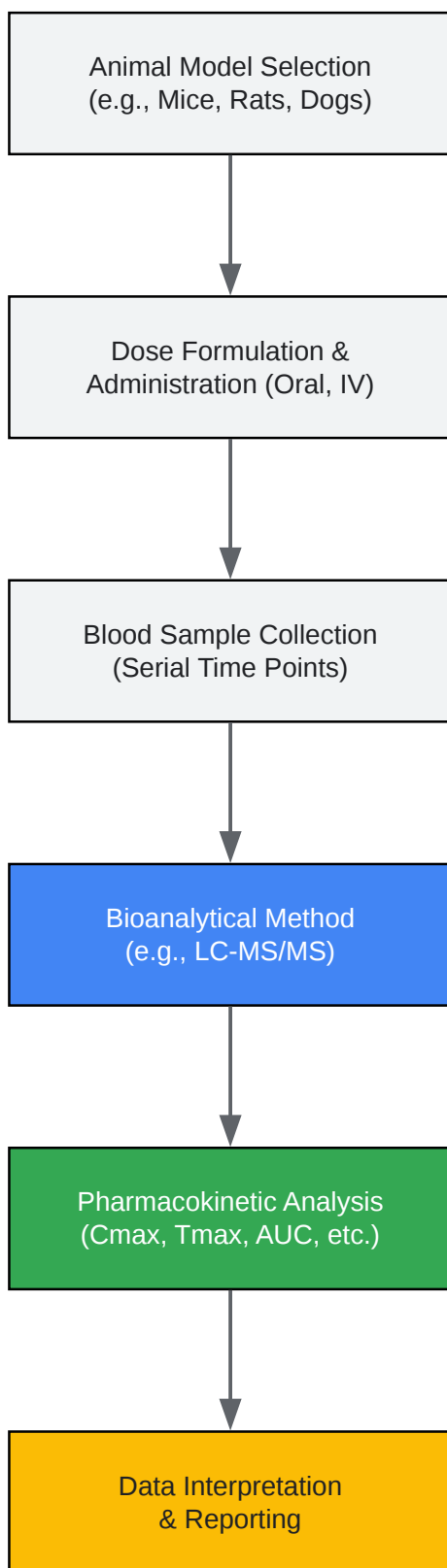
## Qualitative Summary of Animal Studies

Preclinical evaluation of TOS-358 in various animal models has demonstrated:

- **Superior Efficacy:** In over 30 patient-derived xenograft (PDX) and cell-derived xenograft (CDX) models of cancers with PI3K $\alpha$  mutations, TOS-358 showed significantly greater tumor growth inhibition compared to non-covalent PI3K $\alpha$  inhibitors.[4]
- **Favorable Safety Profile:** A key finding from studies in mice, rats, and dogs is that TOS-358 does not induce significant hyperglycemia at efficacious doses.[2][3] This is a notable advantage over other PI3K inhibitors where hyperglycemia can be a dose-limiting toxicity.[2]
- **Durable Target Inhibition:** The covalent mechanism of action of TOS-358 leads to sustained and near-complete inhibition of the PI3K/Akt pathway, which is believed to be critical for its potent anti-tumor activity.[2][4]

## Experimental Protocols

Detailed experimental protocols for the preclinical pharmacokinetic studies of TOS-358 have not been publicly disclosed. However, a general workflow for such studies is outlined below.



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**Diagram 2:** General Experimental Workflow for Preclinical Pharmacokinetic Studies.

A typical preclinical pharmacokinetic study would involve the following key steps:

- **Animal Models:** Selection of appropriate animal species (e.g., mice, rats, dogs) and strains.
- **Drug Formulation and Administration:** Preparation of TOS-358 in a suitable vehicle for the intended route of administration (oral and intravenous).
- **Dosing:** Administration of single or multiple doses of TOS-358 to the animal models.
- **Sample Collection:** Timed collection of biological samples, typically blood (plasma or serum), over a specified period.
- **Bioanalysis:** Quantification of TOS-358 concentrations in the collected samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- **Pharmacokinetic Analysis:** Calculation of key pharmacokinetic parameters ( $C_{max}$ ,  $T_{max}$ , AUC, half-life, etc.) using specialized software.
- **Data Interpretation:** Evaluation of the pharmacokinetic profile to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the drug.

## Conclusion

TOS-358 is a promising covalent inhibitor of PI3K $\alpha$  with a compelling preclinical profile. While detailed quantitative pharmacokinetic data and specific experimental protocols from animal studies are not yet in the public domain, the available information highlights its potent and durable inhibition of the PI3K/Akt/mTOR pathway, superior anti-tumor efficacy in various cancer models, and a favorable safety profile, particularly concerning hyperglycemia. As TOS-358 progresses through clinical development, further details regarding its pharmacokinetic properties are anticipated to be released, which will provide a more complete understanding of its clinical potential.

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## References

- 1. targetedonc.com [targetedonc.com]
- 2. TOS-358 | Advanced Drug Monograph | MedPath [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
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